Pyrrolidine-3,4-diol

Description

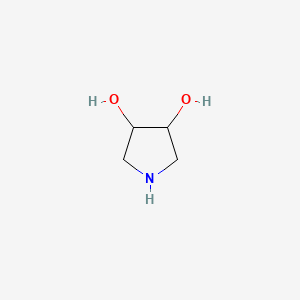

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Pyrrolidine 3,4 Diol and Its Derivatives

Stereoselective and Enantiospecific Synthesis Approaches

The construction of the pyrrolidine (B122466) ring with precise control over the stereochemistry at the 3 and 4 positions is crucial for obtaining biologically active derivatives. Various strategies leverage readily available chiral starting materials and sophisticated reaction sequences.

Strategies from Carbohydrate Precursors (e.g., D-mannose, D-ribose, L-fucose, D-glucose)

Table 1: Synthesis of Pyrrolidine-3,4-diols from Carbohydrate Precursors

| Starting Material | Key Reaction Steps | Pyrrolidine Derivative Synthesized | Yield (%) | Citation(s) |

| D-mannose | Iron(III)-catalyzed photoreaction, followed by other steps | (2S,3R,4R)-2-Hydroxymethyl-3,4-pyrrolidinediol | Not specified | oup.com |

| D-glucose | One-pot reductive cyclization, other steps | (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | 24.3% | nih.gov |

| D-mannose, D-ribose, L-fucose | Organometallic addition to hemiacetalic sugars or conjugate addition of ammonia (B1221849) to conjugate aldonic esters | 3,4-dihydroxypyrrolidine derivatives | Not specified | researchgate.netnih.govrsc.orgrsc.org |

Utilization of Chiral Pool Substrates (e.g., D-/L-phenylglycinol, D-tartaric acid, 4-hydroxy-L-proline)

The chiral pool approach leverages readily available enantiomerically pure compounds. D-/L-phenylglycinol has been used to prepare substituted This compound (B51082) derivatives, with studies investigating the influence of configuration and side-chain substitution on glycosidase inhibition acs.org. D-tartaric acid is another valuable chiral precursor. For example, Ysek and Vogel demonstrated that (3S,4S)- and (3R,4R)-pyrrolidine-3,4-diols can be derived from L- and D-tartaric acid, respectively vulcanchem.com. These routes often involve the conversion of tartaric acid derivatives into diepoxides, followed by nucleophilic attack, or utilize epoxide ring-opening strategies vulcanchem.com. 4-hydroxy-L-proline, a naturally occurring amino acid, can also serve as a starting material for synthesizing chiral pyrrolidine structures, although specific examples leading directly to this compound might require multi-step transformations researchgate.net.

Table 2: Synthesis of Pyrrolidine-3,4-diols from Chiral Pool Substrates

| Chiral Pool Substrate | Key Transformation | Pyrrolidine Derivative Synthesized | Yield (%) | Citation(s) |

| D-tartaric acid | Conversion to diepoxides, followed by nucleophilic attack; or epoxide ring-opening | (3R,4R)-pyrrolidine-3,4-diols | Not specified | vulcanchem.com |

| L-tartaric acid | Conversion to diepoxides, followed by nucleophilic attack; or epoxide ring-opening | (3S,4S)-pyrrolidine-3,4-diols | Not specified | vulcanchem.com |

| D-/L-phenylglycinol | Preparation of substituted this compound derivatives | Substituted this compound derivatives | Not specified | acs.org |

Organometallic Additions to Hemiacetalic Sugars

Organometallic additions to hemiacetalic sugars provide a powerful method for carbon-carbon bond formation and stereochemical control in the synthesis of pyrrolidines. This approach has been employed in conjunction with other strategies, such as selective nucleophilic displacement, to construct the pyrrolidine ring from sugar precursors researchgate.netnih.govrsc.orgrsc.org. For instance, tin(II)-mediated anti-selective aldol (B89426) reactions of bislactim ethers with specific erythrose derivatives have been utilized to access pyrrolidine imino sugars nih.govudc.esudc.es. These reactions often proceed through pericyclic transition structures, which can account for the observed stereoselectivity nih.gov.

Table 3: Organometallic Additions to Hemiacetalic Sugars

| Starting Material/Precursor | Organometallic Reagent/Catalyst | Reaction Type | Pyrrolidine Derivative Synthesized | Stereochemical Control | Citation(s) |

| Hemiacetalic sugars | Organometallic reagents (e.g., Sn(II)) | Anti-selective aldol reaction | Pyrrolidine imino sugars, 3,4-dihydroxypyrrolidine derivatives | High | researchgate.netrsc.orgnih.govudc.esudc.es |

Conjugate Addition of Ammonia to Conjugate Aldonic Esters

The conjugate addition of ammonia or its equivalents to conjugate aldonic esters represents another key strategy for pyrrolidine synthesis. This method, often involving Michael addition, can be rendered stereoselective by the influence of neighboring chiral groups within the sugar framework researchgate.netnih.govrsc.orgrsc.orgpsu.edu. For example, the diastereoselective conjugate addition of ammonia to 4,5-isopropylidenedioxypent-2-enoic esters has been utilized for the synthesis of homochiral pyrrolidines, with the stereoselectivity influenced by the medium and the substrate's stereochemistry psu.edu.

Table 4: Conjugate Addition of Ammonia to Conjugate Aldonic Esters

| Starting Material/Precursor | Nucleophile | Reaction Type | Pyrrolidine Derivative Synthesized | Stereochemical Outcome | Citation(s) |

| Conjugate aldonic esters | Ammonia | Conjugate (Michael) addition | Homochiral pyrrolidines | Diastereoselective | researchgate.netnih.govrsc.orgrsc.orgpsu.edu |

Tin(II)-Mediated Anti-Selective Aldol Reactions

Tin(II)-mediated anti-selective aldol reactions are particularly effective for constructing stereodefined carbon-carbon bonds, which can be subsequently elaborated into pyrrolidine structures. This method has been applied to bislactim ethers and sugar derivatives, enabling access to pyrrolidine imino sugars with controlled stereochemistry nih.govudc.esudc.esacs.orgorcid.org. The use of tin(II) reagents, often in conjunction with specific substrates like 2,4-ethylidene-D-erythrose derivatives, allows for the selective formation of desired stereoisomers through chelation-controlled transition states nih.gov.

Table 5: Tin(II)-Mediated Anti-Selective Aldol Reactions

| Substrate Type | Reagent/Catalyst | Reaction Type | Pyrrolidine Derivative Synthesized | Stereoselectivity | Citation(s) |

| Bislactim ethers | Sn(II) salts | Anti-selective aldol reaction | Pyrrolidine imino sugars | High | nih.govudc.esudc.esacs.orgorcid.org |

| 2,4-ethylidene-D-erythrose derivatives | Sn(II) | Aldol addition | Pyrrolidine imino sugars | Anti-selective | nih.gov |

Epoxide Ring-Opening Reactions

Epoxide ring-opening reactions offer a versatile pathway to introduce vicinal functional groups with controlled stereochemistry, which can be utilized in pyrrolidine synthesis. Tartaric acid derivatives can be converted into diepoxides, which then undergo nucleophilic attack to form pyrrolidine structures vulcanchem.comacs.org. Furthermore, epoxide intermediates derived from other chiral sources can be opened by nitrogen nucleophiles or other reagents to construct the pyrrolidine ring and incorporate hydroxyl groups with high enantiomeric excess vulcanchem.comacs.orgevitachem.comrsc.org. This approach is valuable for generating compounds with multiple hydroxymethyl substituents and controlling the stereochemistry at the newly formed stereocenters acs.orgevitachem.com.

Table 6: Epoxide Ring-Opening Reactions in Pyrrolidine Synthesis

| Precursor Type | Nucleophile/Reagent | Reaction Type | Pyrrolidine Derivative Synthesized | Stereochemical Outcome | Citation(s) |

| Tartaric acid derivatives | Benzylamine-containing reagents | Epoxide ring-opening | Pyrrolidine-diol derivatives | Stereoselective | vulcanchem.com |

| Epoxide intermediates | Nitrogen nucleophiles, Hydroxymethyl groups | Ring-opening | Functionalized pyrrolidines | High enantiomeric excess | acs.orgevitachem.comrsc.org |

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the stereoselective construction of pyrrolidine rings, capable of introducing multiple stereocenters in a single step researchgate.netdiva-portal.org. These reactions typically involve the cycloaddition of azomethine ylides with electron-deficient alkenes or related dipolarophiles chemistryviews.orgacs.orgresearchgate.netacs.orgnih.gov.

Functionalization of Preformed Pyrrolidine Rings

Once a pyrrolidine core is established, further functionalization allows for the introduction of specific groups and the fine-tuning of molecular properties, particularly for pharmacological applications.

Introduction of Hydroxyl and Alkyl Groups with Stereocontrol

The stereoselective introduction of hydroxyl and alkyl groups onto a preformed or in-situ generated pyrrolidine ring is a critical aspect of synthesizing complex derivatives. Palladium-catalyzed C(sp³)–H arylation, for example, has been developed for the regioselective and stereoselective arylation of pyrrolidines and piperidines using C(3) directing groups researchgate.netacs.org. This approach allows for the introduction of aryl groups with high stereocontrol, enabling access to valuable building blocks and facilitating the synthesis of complex molecules like (−)-paroxetine researchgate.net. Methods involving the elaboration of aziridinols have also led to the synthesis of 3,4-dihydroxypyrrolidinones, showcasing strategies for installing vicinal diols onto the pyrrolidine scaffold msu.edu.

Derivatization for Enhanced Pharmacological Profiles

Derivatization of the this compound scaffold has been extensively explored to develop compounds with improved pharmacological activities. This compound derivatives have been investigated as glycosidase inhibitors, with specific compounds showing potent and selective inhibition of enzymes like α-L-fucosidase and α-mannosidase researchgate.netnih.govclockss.org. For instance, (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound demonstrated significant inhibitory activity against α-mannosidase from jack bean and almond researchgate.net.

Furthermore, pyrrolidine-containing compounds have been explored for their anticancer properties. Certain pyrrolidine 3,4-diol derivatives exhibited antiproliferative effects on pancreatic cancer cell lines researchgate.netclockss.org. Additionally, pyrrolidinyl triazole derivatives have been synthesized and evaluated as β-adrenergic receptor inhibitors, with some compounds displaying promising anticancer activity mdpi.com. These derivatization efforts highlight the this compound core's versatility in drug discovery, allowing for the fine-tuning of biological activity through strategic modifications nih.gov.

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for this compound and its derivatives, aligning with the pharmaceutical industry's commitment to reducing its ecological footprint chemistryjournals.netmdpi.com.

Development of Environmentally Benign Synthetic Routes

Green chemistry emphasizes principles such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency chemistryjournals.netacs.orgmsu.edu. Several strategies contribute to developing more sustainable synthetic pathways for pyrrolidines.

One approach involves optimizing reaction conditions to minimize waste and purification steps. For example, the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol via asymmetric 1,3-dipolar cycloaddition was achieved without chromatography acs.org. Similarly, a one-pot reductive cyclization approach for an azasugar derivative minimized the need for extensive purification nih.gov.

The use of catalytic methods, particularly those employing recyclable catalysts or metal-free conditions, aligns with green chemistry goals organic-chemistry.orgmdpi.com. The "borrowing hydrogen" methodology, for instance, offers an efficient route to functionalized pyrrolidines and piperidines by utilizing commodity alcohols organic-chemistry.orgresearchgate.net. Furthermore, exploring solvent-free reactions or utilizing benign solvents can significantly reduce the environmental impact of synthesis mdpi.com. Microwave-assisted synthesis and flow chemistry are also emerging as greener alternatives, offering faster reaction times, reduced energy consumption, and improved safety mdpi.com.

Compound List

this compound

(3S,4S)-3-((R)-1,2-dihydroxyethyl)this compound

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol

3,4-dihydroxypyrrolidine

3,4-diaminopyrrolidines

Pyrrolidinyl triazoles

(2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound

Pyrrolidine-3-carboxylic acid

(+)-α-pinene

Chlorosulfonyl isocyanate (CSI)

N-Boc-protected β-amino acid derivatives

(S)-prolinamine

N-tert-butanesulfinylazadienes

Azomethine ylides

Imino esters

N-tert-butanesulfinyl imines

Chiral N,O-ligands

β-phthalimidonitroethene

4-nitro-3-aminopyrrolidines

this compound derivatives

(E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam

N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine

L-arabinose

4-hydroxyphenylglycine methyl ester

D-glucose

D-mannose

D-ribose

L-fucose

N-carbamate-protected amino alcohols

N-Ts aziridine-2-carboxaldehydes

Benzimidazole carboxamides

Iii. Biological Activity and Pharmacological Investigations of Pyrrolidine 3,4 Diol Derivatives

Enzyme Inhibition Studies

Pyrrolidine-3,4-diol (B51082) derivatives have demonstrated considerable promise as inhibitors of a wide array of enzymes. Their structural similarity to natural substrates allows them to interact with enzyme active sites, thereby modulating enzymatic activity.

A substantial body of research highlights the capacity of this compound derivatives to inhibit various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing.

Several this compound derivatives have been synthesized and evaluated for their inhibitory potential against a panel of glycosidases. Compounds designed to mimic specific sugar structures have shown remarkable selectivity and potency.

α-L-Fucosidases: Derivatives that share the stereochemical configuration at positions C(2,3,4,5) with L-fucopyranosides and incorporate aromatic moieties have been identified as potent and selective inhibitors of α-L-fucosidases, often exhibiting activity in the nanomolar (nM) range. For instance, pyrrolidines 18a and 20b demonstrated potent inhibition with Ki values of 80 nM and 40 nM, respectively researchgate.net. Another derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound (12g), showed competitive inhibition against α-L-fucosidase from bovine epididymis with a Ki of 6.5 µM nih.gov. Furthermore, (2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylthis compound, which possesses the same absolute configuration as L-fucose, acts as a moderate yet selective inhibitor of α-L-fucosidase from human placenta, with an IC50 of 44 µM researchgate.net.

α-Mannosidases: this compound derivatives have shown significant inhibitory activity against α-mannosidases. Specifically, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound ((+)-7a) was identified as a potent and selective inhibitor of jack bean α-mannosidase, with a Ki value of 135 nM nih.govpsu.edu. Another derivative, (+)-21, also known as (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound, demonstrated good and selective inhibition of jack bean α-mannosidase (Ki = 1.2 µM) and almond α-mannosidase (Ki = 1.0 µM) researchgate.net. Derivatives featuring a (2S,3R,4S) configuration also exhibit competitive inhibition of α-mannosidases, albeit with reduced potency nih.gov.

α-Glucosidases: Studies have explored the inhibition of α-glucosidases by pyrrolidine (B122466) derivatives. For instance, the non-benzylated diol 7' showed the highest inhibition against baker's yeast α-glucosidase with an IC50 of 10.9 mM uc.pt. The compound l-IsoDMDP, chemically known as (2S,3S,4R)-2,4-bis(hydroxymethyl)this compound, is a potent and specific competitive inhibitor of gut disaccharidases, exhibiting a Ki of 0.081 µM against rat intestinal maltase acs.org. Additionally, (2R,3R,4R)-2-Hydroxymethylthis compound has been shown to inhibit various α- and β-glucosidases with ID50 values below 10 µM google.com.

β-Glucosidases: Certain pyrrolidine derivatives have demonstrated inhibitory effects on β-glucosidases. For example, diamines such as (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]this compound (ent-12a, ent-12b) inhibit β-glucosidase from almonds with competitive Ki values ranging from 13 to 40 µM nih.gov. Novel derivatives of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) have also shown enhanced inhibitory effects against β-glucosidase .

Xylose Isomerase: The compound (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound has been identified as a potent inhibitor of xylose isomerase from Arthrobacter sp. evitachem.com.

Other Glycosidases: Some pyrrolidine derivatives with a (2S,3R,4S) configuration also inhibit α-galactosidase from bovine liver with mixed Ki values of 5 µM nih.gov. Pyrrolidines 18b, 19a, 19b, 20b, 21a, and 21b exhibited weak inhibitory activity against β-galactosidase from bovine liver researchgate.netrsc.org. Furthermore, (2R,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)this compound ((+)-22) was found to inhibit α-galactosidases, β-galactosidases, β-glucosidases, and α-N-acetylgalactosaminidase researchgate.net.

The structure-activity relationship (SAR) of this compound derivatives has been extensively studied to optimize their enzyme inhibitory potential and selectivity.

For α-L-fucosidase inhibition, the presence of aromatic moieties and the specific stereochemical configuration at positions C(2,3,4,5), mirroring L-fucopyranosides, are crucial for potent and selective inhibition researchgate.netrsc.orgrsc.orgnih.gov. Generally, incorporating aromatic groups into the pyrrolidine framework enhances both activity and selectivity towards glycosidases researchgate.net.

In the context of α-mannosidase inhibition, the (2R,3R,4S) configuration coupled with a 2-(benzylamino)methyl substituent is optimal for potent inhibition nih.gov. Stereoisomers with a (2S,3R,4S) configuration are also inhibitory but less potent, likely due to differences in their alignment with the substrate's transition state nih.gov.

Studies indicate that derivatizing the hydroxyl groups with lipophilic moieties can improve cellular uptake and subsequent inhibitory effects nih.govchimia.chepfl.ch. The attachment of various functional groups to the pyrrolidine core is a key strategy for developing more potent and selective glycosidase inhibitors researchgate.net.

Interestingly, pyrrolidine derivatives with carbonyl groups at the 2,5-positions of the ring were found to lack α-glucosidase inhibitory activity uc.pt. The presence of a free NH group and free hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring appears to be important for favorable interactions with the α-glucosidase active site uc.pt.

For pyrrolidine-aryltriazole hybrids targeting β-glucocerebrosidase, the specific substitution pattern on the phenyl moiety significantly influences inhibitory activity sci-hub.se. Modifications at the C-5 position of the pyrrolidine core were found to be detrimental to GCase inhibition sci-hub.se.

Table 1: Glycosidase Inhibition Potency of this compound Derivatives

| Enzyme Target | Derivative Example | Potency (Ki or IC50) | Inhibition Type | Reference |

| α-L-Fucosidase | Pyrrolidine 18a | Ki = 80 nM | Competitive | researchgate.net |

| α-L-Fucosidase | Pyrrolidine 20b | Ki = 40 nM | Competitive | researchgate.net |

| α-L-Fucosidase | (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound (12g) | Ki = 6.5 µM | Competitive | nih.gov |

| α-L-Fucosidase | (2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylthis compound (38) | IC50 = 44 µM | Selective | researchgate.net |

| α-Mannosidase (Jack Bean) | (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound | Ki = 135 nM | Potent, Selective | nih.govpsu.edu |

| α-Mannosidase (Jack Bean) | (+)-21 ((2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound) | Ki = 1.2 µM | Good, Selective | researchgate.net |

| α-Mannosidase (Almond) | (+)-21 ((2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound) | Ki = 1.0 µM | Good, Selective | researchgate.net |

| α-Glucosidase (Yeast) | Diol 7' | IC50 = 10.9 mM | uc.pt | |

| Gut Disaccharidases | l-IsoDMDP ((2S,3S,4R)-2,4-bis(hydroxymethyl)this compound) | Ki = 0.081 µM | Potent, Specific | acs.org |

| β-Glucosidase (Almonds) | ent-12a/b ((2R,3S,4R)-2-[2-(phenyl/benzylamino)ethyl]this compound) | Ki = 13-40 µM | Competitive | nih.gov |

| Xylose Isomerase | (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound | Potent | evitachem.com |

Pyrrolidine derivatives have also shown inhibitory activity against DNA polymerases, suggesting potential roles in antiviral and anticancer therapies. Specifically, 1,4-dideoxy-1,4-imino-D-ribitol (DRB) derivatives have been reported to inhibit eukaryotic DNA polymerases, including Pol α, with an IC50 of 2.3 µM. This inhibition can disrupt viral replication and cancer cell proliferation researchgate.netvulcanchem.com.

Research has identified pyrrolidine sulfonamide derivatives as potent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. These compounds were developed through modifications of existing TRPV4 inhibitors, leading to novel pyrrolidine diol cores with improved activity. The (3S,4R)-enantiomer of a trans-oriented pyrrolidine diol template exhibited significant TRPV4 antagonism with an IC50 of 2.5 nM, whereas its (3R,4S)-enantiomer was 100-fold less potent (IC50 = 250 nM) sci-hub.se. An optimized lead compound, GSK3395879 (52), demonstrated efficacy in inhibiting TRPV4-mediated pulmonary edema in vivo, positioning it as a potential therapeutic agent for heart failure sci-hub.senih.govacs.orgalbany.edu. GSK3527497 is another preclinical candidate identified for TRPV4 inhibition acs.org.

Pyrrolidine derivatives have been investigated for their ability to inhibit Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme frequently associated with antibiotic resistance in Gram-negative bacteria. A pyrrolidine pentamine scaffold substituted with phenyl and hydroxymethyl groups was identified as an inhibitor nih.govnih.gov. SAR studies revealed that aromatic functionalities at the R1 and R4 positions, along with specific stereochemistry at R4 and R2, and the hydroxyl moiety at R3, are critical for potent inhibitory activity nih.govnih.gov. One identified inhibitor, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol (compound 1), showed inhibitory activity against AAC(6')-Ib with IC50 values of 39.7 µM for kanamycin (B1662678) A and 34.9 µM for amikacin (B45834) rsc.org. Furthermore, a combination of amikacin and compound 1 demonstrated inhibition of amikacin-resistant Acinetobacter baumannii growth rsc.org. Modifications to the pyrrolidine pentamine scaffold highlight the importance of the R1 group for potential further improvements calstate.edu.

Compound Names Mentioned:

this compound

(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound ((+)-7a)

(2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)this compound ((+)-21)

(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound (12g)

Pyrrolidine 18a

Pyrrolidine 20b

(2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylthis compound (38)

Diol 7'

(2S,3S,4R)-2,4-bis(hydroxymethyl)this compound (l-IsoDMDP)

(2R,3R,4R)-2-Hydroxymethylthis compound

ent-12a/b ((2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]this compound)

2,5-dideoxy-2,5-imino-D-glucitol (DGDP)

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound

1,4-dideoxy-1,4-imino-D-ribitol (DRB)

GSK3395879 (52)

GSK3527497

1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol (compound 1)

Pyrrolidine pentamine scaffold derivatives

Cyclin-Dependent Kinase 2 (CDK2) Inhibitionrsc.org

Cyclin-dependent kinase 2 (CDK2) is a critical enzyme involved in cell cycle progression, and its dysregulation is frequently observed in various cancers mdpi.com. Consequently, CDK2 has emerged as an important therapeutic target for cancer treatment. This compound derivatives have been investigated for their ability to inhibit CDK2. Specifically, pyrazolo[3,4-d]pyrimidine derivatives incorporating a this compound moiety at the 4-position of a phenol (B47542) group have demonstrated potent inhibitory activity against CDK2 rsc.orgmdpi.comnih.govnih.govmolaid.com.

Among these, compound 4a exhibited superior CDK2 inhibitory activity compared to the reference compound roscovitine, with an IC50 value of 0.21 µM versus 0.25 µM, respectively mdpi.com. Other derivatives, such as compounds 14, 13, and 15, also displayed significant inhibitory effects on CDK2/cyclin A2, with IC50 values in the nanomolar range (0.057 ± 0.003 µM, 0.081 ± 0.004 µM, and 0.119 ± 0.007 µM, respectively), outperforming sorafenib (B1663141) (0.184 ± 0.01 µM) nih.gov. These compounds not only inhibit CDK2 but also demonstrate substantial antiproliferative effects on cancer cell lines, with compound 14 also showing a notable alteration in cell cycle progression and induction of apoptosis in HCT cells nih.gov.

Anticancer and Antiproliferative Activitiesresearchgate.netnih.govontosight.aiepfl.chsigmaaldrich.comrsc.orgmdpi.com

This compound derivatives have garnered considerable attention for their anticancer and antiproliferative potential, acting through various mechanisms to inhibit tumor cell growth.

Activity against Pancreatic Cancer Cell Linesnih.govontosight.aiepfl.chsigmaaldrich.com

Research has explored the efficacy of novel this compound derivatives against pancreatic cancer. Compounds 7 and 8b, characterized by the presence of hydroxymethyl and trifluoromethylbiphenyl groups, have shown promising antiproliferative effects in specific pancreatic cancer cell lines researchgate.netepfl.chclockss.orgepfl.ch. Furthermore, amphiphilic pyrrolidine derivatives featuring two hydroxyl groups have demonstrated broad-spectrum cell-killing activity against a variety of pancreatic cancer cell lines, while exhibiting reduced cytotoxicity towards normal non-tumor cells nih.govunil.chresearchgate.netresearchgate.net. Notably, diol-derived pyrrolidine 20 ((2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}this compound) has been identified as a potent inducer of apoptosis and autophagy in pancreatic ductal adenocarcinoma cells nih.govunil.chresearchgate.net. In contrast, pyrrolidine compounds with fewer hydroxyl groups exhibited potent cell-killing activity but lacked selectivity for tumor cells nih.govunil.ch.

Inhibition of Glioblastoma and Melanoma Cellsepfl.ch

The ability of this compound derivatives to inhibit glioblastoma and melanoma cells has also been investigated. While the initial compound (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound ((+)-7a) showed limited efficacy against glioblastoma cells, derivatization of its hydroxyl groups with lipophilic moieties significantly enhanced its growth inhibitory properties against both glioblastoma and melanoma cells acs.orgnih.govchimia.chacs.org. The 4-bromobenzoyl derivative, compound 26, proved particularly effective against these human tumor cells, with a notable selectivity over primary human fibroblasts acs.orgnih.govchimia.chacs.org. Similarly, a more lipophilic derivative, compound 3, demonstrated selective inhibition of glioblastoma and melanoma cell growth clockss.org.

Induction of Apoptosis and Autophagy Mechanismssigmaaldrich.com

The anticancer effects of this compound derivatives are often mediated through the induction of programmed cell death pathways, including apoptosis and autophagy. Diol-derived pyrrolidine 20 has been shown to induce both autophagy and a potent apoptotic response in pancreatic ductal adenocarcinoma cells nih.govunil.chresearchgate.net. The interplay between these processes is significant, as inhibition of autophagy was found to potentiate the apoptosis induced by compound 20 nih.govunil.chresearchgate.net.

The tridecylpyrrolidine derivative, (2S,3S,4R)-2-tridecylthis compound hydrochloride (SS13), has been extensively studied for its pro-apoptotic effects on colon cancer cells nih.govnih.govcrzp.skresearchgate.net. This compound induces apoptosis through both extrinsic and intrinsic pathways, evidenced by externalization of phosphatidylserine, reduced mitochondrial membrane potential, activation of caspases-3/7, cleavage of PARP and caspase-8, overexpression of TNF-α and FasL, and modulation of Bcl-2 family proteins nih.govnih.govcrzp.sk. Additionally, SS13 has been shown to induce autophagy, a cellular self-degradation process, by increasing specific autophagic markers and decreasing p62 protein levels researchgate.net. The involvement of autophagy in SS13's cytotoxic effects was further supported by experiments showing that autophagy inhibition potentiated its cell-killing activity researchgate.net.

Cell Cycle Analysismdpi.com

The impact of this compound derivatives on the cell cycle has been a subject of investigation. While some pyrrolidine derivatives have been reported to induce cell cycle arrest at the G1/S or G2/M phases, contributing to their cytotoxic effects nih.govresearchgate.net, other studies have yielded different results. For instance, the pyrrolidine derivative SS13 did not initially appear to induce significant cell cycle arrest, but rather promoted time-dependent apoptosis mdpi.com. However, re-analysis of the data using more refined models revealed evidence of G1 arrest, highlighting the importance of precise analytical methods in cell cycle studies mdpi.com. In contrast, pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2, such as compound 14, were shown to induce cell growth arrest at the G0-G1 stage and an increase in the Pre-G1 population, indicative of apoptosis rsc.orgnih.gov.

Antimicrobial and Antiviral Propertiesresearchgate.netsigmaaldrich.commdpi.comcrzp.sk

Pyrrolidine derivatives have also been explored for their potential antimicrobial and antiviral activities ontosight.ai. The pyrrolidine ring system itself is a common scaffold in many biologically active molecules, contributing to their diverse pharmacological profiles. Studies have synthesized and screened various pyrrolidine derivatives, including 3,4-disubstituted pyrrolidinesulfonamides, which have demonstrated potent antibacterial and antifungal properties, showing efficacy comparable to standard antimicrobial agents scispace.com. The inherent structural features of the pyrrolidine ring system are believed to contribute to these activities, with numerous derivatives exhibiting antibacterial, antifungal, anticancer, antitumor, and antiviral effects researchgate.net.

Furthermore, iminosugars, which share structural similarities with pyrrolidine derivatives, have been investigated for their antiviral properties, including their inhibitory effects on HIV cytopathicity researchgate.net. The derivatization of pyrrolidine structures with lipophilic groups, such as alkyl chains, has been shown to enhance their biological activity, including antiviral efficacy and cytotoxic effects against cancer cell lines psu.edu.

Compound List

(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound ((+)-7a)

(2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}this compound (Compound 20)

(2S,3S,4R)-2-tridecylthis compound hydrochloride (SS13)

(2S,3S,4S)-2-methylthis compound (CHEMBL593918)

(2R-(2alpha(S*),3alpha,4beta))-3,4-Pyrrolidinediol, 2-(1,2-dihydroxyethyl)-1-(phenylmethyl)-

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol

1-Ethylthis compound

1-Methylthis compound (B12984949)

Compound 3

Compound 4

Compound 7

Compound 8b

Compound 14

Compound 15

Compound 26 (4-bromobenzoyl derivative)

Codonopsinol B (1)

N-nor-methyl analogue of Codonopsinol B (2)

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4a, 4b)

this compound

Pyrrolidinesulfonamides (3,4-disubstituted)

trans-(1-Methylpyrrolidine-3,4-diyl)dimethanol

Antibacterial Activity

Pyrrolidine derivatives have shown considerable promise as antibacterial agents, targeting various bacterial strains through different mechanisms.

1,2,4-Oxadiazole (B8745197) Pyrrolidine Derivatives: Research by Frejat et al. demonstrated that synthesized 1,2,4-oxadiazole pyrrolidine derivatives effectively inhibited E. coli DNA gyrase, a crucial target for antibacterial drugs. Compounds 22a through 22e exhibited inhibitory concentrations (IC50) ranging from 120 to 270 nM, with compound 22c showing the most potent activity at 120 ± 10 nM, comparable to the standard drug novobiocin (B609625) (IC50 = 170 nM). The presence of a 4-chlorophenyl group was noted in several of these active molecules frontiersin.org.

Pyrrolidine-Thiazole Derivatives: Kocabaş et al. synthesized and evaluated a series of pyrrolidine-thiazole derivatives for their antibacterial efficacy. Compound 51a, featuring a 4-fluorophenyl substituent, displayed significant activity against B. cereus (MIC: 21.70 ± 0.36 μg/mL) and S. aureus (MIC: 30.53 ± 0.42 μg/mL), with performance comparable to the antibiotic gentamicin (B1671437) frontiersin.org.

Sulfonylamino Pyrrolidine Derivatives: Kumar et al. reported on sulfonylamino pyrrolidine derivatives evaluated against S. aureus, E. coli, and P. aeruginosa. Compound 38, characterized by two nitrophenyl groups and a pyran ring substituent, was the most effective, exhibiting MIC values of 3.11 μg/mL against S. aureus, 6.58 μg/mL against E. coli, and 5.82 μg/mL against P. aeruginosa frontiersin.org.

Dispiropyrrolidines: A series of dispiropyrrolidines, synthesized via 1,3-dipolar cycloaddition, demonstrated high antibacterial activity against a panel of bacteria including Bacillus subtilis, S. aureus, Salmonella typhi, Pseudomonas aeruginosa, and Proteus vulgaris. Compound 6e was noted for its reasonably good activity researchgate.net.

Nalidixic Acid Derivatives with Pyrrolidine Moiety: Novel nalidixic acid derivatives incorporating a pyrrolidine ring have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). Gemifloxacin is highlighted as a significant antibiotic within this class nih.gov. Furthermore, other pyrrolidine derivatives, such as 11b and 11c, have demonstrated high efficacy against antibiotic-resistant Enterococcus strains nih.gov.

General Pyrrolidine Derivatives: Certain pyrrolidine derivatives have been observed to induce bacterial cell death by disrupting bacterial cell membranes mdpi.com. Additionally, pyrrolidine sulfonamide derivatives have been synthesized and screened for potent antibacterial and antifungal activities, achieving results comparable to established drugs scispace.com.

Antibacterial Activity Data

| Compound Class/Example | Target Organism(s) | Activity Metric | Value (Unit) | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Pyrrolidines (22a-e) | E. coli DNA gyrase | IC50 (22c) | 120 ± 10 nM | frontiersin.org |

| Pyrrolidine-Thiazole (51a) | B. cereus | MIC | 21.70 ± 0.36 μg/mL | frontiersin.org |

| Pyrrolidine-Thiazole (51a) | S. aureus | MIC | 30.53 ± 0.42 μg/mL | frontiersin.org |

| Sulfonylamino Pyrrolidine (38) | S. aureus | MIC | 3.11 μg/mL | frontiersin.org |

| Sulfonylamino Pyrrolidine (38) | E. coli | MIC | 6.58 μg/mL | frontiersin.org |

| Sulfonylamino Pyrrolidine (38) | P. aeruginosa | MIC | 5.82 μg/mL | frontiersin.org |

| Dispiropyrrolidines (6e) | S. aureus | Activity | Reasonably good | researchgate.net |

| Nalidixic Acid-Pyrrolidine Derivatives (e.g., Gemifloxacin) | MRSA | Activity | Very strong | nih.gov |

Antifungal Activity

Pyrrolidine derivatives have also demonstrated significant potential in combating fungal infections.

Sulfonylamino Pyrrolidine Derivatives: In addition to their antibacterial properties, sulfonylamino pyrrolidine derivatives were evaluated for their antifungal activity against A. niger and C. albicans frontiersin.org.

Tetrazole Derivatives Bearing Pyrrolidine Moiety: A series of tetrazole derivatives functionalized with a pyrrolidine moiety were synthesized and tested for their efficacy against Candida albicans. Compounds 3aC and 3aD exhibited activity against C. albicans biofilms and showed promising in vivo activity in a model of disseminated candidiasis nih.gov.

General Pyrrolidine Derivatives: The antifungal properties of pyrrolidine derivatives have been recognized mdpi.comresearchgate.net. Furthermore, pyrrolidine sulfonamide derivatives have shown potent antifungal activity, comparable to standard antifungal agents scispace.com.

Antifungal Activity Data

| Compound Class/Example | Target Organism | Activity Metric | Value (Unit) | Reference |

|---|---|---|---|---|

| Tetrazole-Pyrrolidine (3aC, 3aD) | Candida albicans biofilm | Activity | Active | nih.gov |

| Tetrazole-Pyrrolidine (3aC, 3aD) | Candida albicans (in vivo) | Activity | Demonstrated in vivo efficacy | nih.gov |

Antiviral Applications (e.g., HIV)

The pyrrolidine scaffold has been instrumental in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

HIV Protease Inhibitors: Significant efforts have been directed towards designing C2-symmetric HIV-1 protease inhibitors utilizing a pyrrolidine scaffold. The synthesis of symmetric 3,4-bis-N-alkylsulfonamides, derived from D-(-)-tartaric acid, led to compounds with improved affinity. One such inhibitor achieved a Ki value of 74 nM, underscoring the potential of pyrrolidine-based structures in targeting HIV protease researchgate.net.

HIV Reverse Transcriptase Inhibitors: Research into pyrrole-based compounds, including copper complexes, has explored their activity against HIV. Complex 21 demonstrated 70.18% inhibition of HIV-1 reverse transcriptase (RT), while compound 38, a pyrrole (B145914) derivative, exhibited an EC50 of 2.74 ± 1.08 μM against HIV-1 nih.gov.

General Antiviral Activity: Pyrrolidine derivatives, in general, have been reported to possess antiviral properties researchgate.net. Specifically, novel pyrrolopyridine derivatives have shown excellent antiviral activity and selectivity against both wild-type and resistant strains of HIV-1, positioning them as potential therapeutic agents for Acquired Immunodeficiency Syndrome (AIDS) google.com.

Antiviral (HIV) Activity Data

| Compound Class/Example | Target | Activity Metric | Value (Unit) | Reference |

|---|---|---|---|---|

| Pyrrolidine-based HIV-1 Protease Inhibitors | HIV-1 Protease | Ki | 74 nM | researchgate.net |

| Pyrrole-Copper Complex (21) | HIV-1 RT | % Inhibition | 70.18% | nih.gov |

| Pyrrole Derivative (38) | HIV-1 | EC50 | 2.74 ± 1.08 μM | nih.gov |

Other Pharmacological Profiles

Beyond antimicrobial and antiviral applications, pyrrolidine derivatives exhibit a range of other significant pharmacological activities.

Pyrrolidine derivatives have demonstrated notable anti-inflammatory effects, targeting key mediators of inflammation.

Pyrrolidine-2,5-dione Derivatives: The synthesis and evaluation of N-substituted pyrrolidine-2,5-dione derivatives revealed their potential as multi-target anti-inflammatory agents. Several compounds exhibited inhibition of cyclooxygenase enzymes (COX-1/2) and 5-lipoxygenase (5-LOX) in the low micromolar to submicromolar ranges, with notable selectivity for COX-2. Compound 13e was identified as a potent COX-2 inhibitor, with an IC50 value of 0.98 μM researchgate.net.

Butanal and Carboxylic Acid Derivatives: In studies involving novel butanal and corresponding carboxylic acid derivatives, compounds FM4, FM10, and FM12 emerged as potent inhibitors in COX-2 assays, displaying IC50 values of 0.74 μM, 0.69 μM, and 0.18 μM, respectively. Compounds FM10 and FM12 also showed promising results in in vivo models of inflammation and pain nih.gov.

General Pyrrolidine Derivatives: The anti-inflammatory properties of pyrrolidine derivatives are well-established frontiersin.orgresearchgate.net.

Anti-inflammatory Potential Data

| Compound Class/Example | Target Enzyme/Assay | Activity Metric | Value (Unit) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione (13e) | COX-2 | IC50 | 0.98 μM | researchgate.net |

| Butanal Derivative (FM4) | COX-2 | IC50 | 0.74 μM | nih.gov |

| Butanal Derivative (FM10) | COX-2 | IC50 | 0.69 μM | nih.gov |

The pyrrolidine nucleus is also implicated in neuropharmacological activities.

Pyrrolidin-3-ols: Synthesized racemic and non-racemic 4-(hydroxymethyl)pyrrolidin-3-ols have been investigated for their neuropharmacological effects, specifically demonstrating an inhibitory influence on glial GABA uptake google.com.

General Pyrrolidine Derivatives: Pyrrolidine derivatives are recognized for their diverse neuropharmacological activities researchgate.net.

Pyrrolidine derivatives have shown efficacy against parasitic infections, particularly leishmaniasis.

Pyrrolidine Compounds (P1-P3): Three synthesized pyrrolidine compounds (P1-P3) were evaluated in vitro against L. infantum promastigotes. These compounds exerted an inhibitory effect on parasite growth, with higher concentrations leading to reduced growth rates, decreased generation numbers, and prolonged generation times. The determined LD50 values were 10 μg/mL for P1, 20 μg/mL for P2, and 30 μg/mL for P3 researchgate.netresearchgate.net.

Anisomycin (B549157) Analogs: Certain anisomycin analogs, such as compound 22a, have exhibited similar inhibitory activity against L. infantum promastigotes nih.gov.

Quinoline (B57606) Derivatives: Clioquinol, a quinoline derivative, demonstrated activity against L. infantum promastigotes with an IC50 of 4.71 ± 1.15 μM and against intracellular amastigotes with an IC50 of 3.21 ± 0.56 μM nih.gov.

General Pyrrolidine Derivatives: Pyrrolidine derivatives are recognized for their antiparasitic activities researchgate.net.

Antiparasitic Activity Data

| Compound Class/Example | Target Organism | Activity Metric | Value (Unit) | Reference |

|---|---|---|---|---|

| Pyrrolidine Compounds (P1) | L. infantum promastigotes | LD50 | 10 μg/mL | researchgate.netresearchgate.net |

| Pyrrolidine Compounds (P2) | L. infantum promastigotes | LD50 | 20 μg/mL | researchgate.netresearchgate.net |

| Pyrrolidine Compounds (P3) | L. infantum promastigotes | LD50 | 30 μg/mL | researchgate.netresearchgate.net |

| Anisomycin Analog (22a) | L. infantum promastigotes | Activity | Similar inhibitory activity | nih.gov |

| Clioquinol | L. infantum promastigotes | IC50 | 4.71 ± 1.15 μM | nih.gov |

Compound List

1,2,4-Oxadiazole Pyrrolidine Derivatives (e.g., 22a-e)

Pyrrolidine-Thiazole Derivatives (e.g., 51a)

Sulfonylamino Pyrrolidine Derivatives (e.g., 38)

Dispiropyrrolidines (e.g., 6e)

Nalidixic Acid-Pyrrolidine Derivatives (e.g., Gemifloxacin, 11b, 11c)

Tetrazole Derivatives Bearing Pyrrolidine Moiety (e.g., 3aC, 3aD)

Pyrrolidine-based HIV-1 Protease Inhibitors (e.g., 3,4-bis-N-alkylsulfonamides)

Pyrrole-Copper Complexes (e.g., 21)

Pyrrole Derivative (38)

Pyrrolopyridine Derivatives

Pyrrolidine-2,5-dione Derivatives (e.g., 13e)

Butanal and Carboxylic Acid Derivatives (e.g., FM4, FM10, FM12)

Pyrrolidin-3-ols (e.g., 4-(hydroxymethyl)pyrrolidin-3-ols)

Pyrrolidine Compounds (P1-P3)

Anisomycin Analogs (e.g., 22a)

Quinoline Derivatives (e.g., Clioquinol)

Pyrrolidine Sulfonamide Derivatives

Iv. Computational and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of organic molecules. For Pyrrolidine-3,4-diol (B51082), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical.

Table 1: Representative 1H and 13C NMR Chemical Shifts for this compound Derivatives

| Atom/Proton | Chemical Shift (δ, ppm) | Assignment/Notes | Source |

| Pyrrolidine (B122466) H-2 | ~3.04 | Methine proton adjacent to N and C-3 | jst.go.jp |

| Pyrrolidine H-3 | ~3.99 | Methine proton adjacent to OH and C-2, C-4 | jst.go.jp |

| Pyrrolidine H-4 | ~3.92 | Methine proton adjacent to OH and C-3, C-5 | jst.go.jp |

| Pyrrolidine H-5 | ~3.61 | Methine proton adjacent to N and C-4 | jst.go.jp |

| Pyrrolidine C-2 | ~71.0 | Carbon adjacent to N and C-3 | jst.go.jp |

| Pyrrolidine C-3 | ~79.0 | Carbon bearing hydroxyl group, adjacent to C-2, C-4 | jst.go.jp |

| Pyrrolidine C-4 | ~82.0 | Carbon bearing hydroxyl group, adjacent to C-3, C-5 | jst.go.jp |

| Pyrrolidine C-5 | ~75.3 | Carbon adjacent to N and C-4 | jst.go.jp |

Note: The data presented are from a derivative (codonopsinol C) that contains the this compound moiety, as specific data for the parent compound is less detailed in the provided snippets.

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, providing a fingerprint for identification. Techniques like Direct Analysis in Real Time coupled with Time-of-Flight Mass Spectrometry (DART-TOF-MS) offer rapid, sensitive, and direct analysis of samples with minimal preparation mdpi.comnist.gov. For this compound, DART-TOF-MS can provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula (C₄H₉NO₂). Furthermore, fragmentation patterns observed in MS experiments can offer clues about the molecule's structure, such as the presence of hydroxyl groups or the integrity of the pyrrolidine ring jst.go.jposu.edu. For example, DART-TOF-MS has been used to confirm the molecular formula of pyrrolidine alkaloids containing the this compound moiety jst.go.jp. Other MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are also employed for the analysis and structural confirmation of pyrrolidine derivatives researchgate.netnih.gov.

Computational Modeling and In Silico Studies

Computational chemistry provides a powerful suite of tools to predict and understand molecular behavior, complementing experimental spectroscopic data. These methods are essential for exploring molecular interactions, conformations, and electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex nih.gov. This method is widely applied to understand how potential drug candidates interact with biological targets. For this compound derivatives, docking studies have been employed to investigate their inhibitory mechanisms against various enzymes, such as α-glucosidases and α-mannosidases nih.govresearchgate.net. These studies predict how the molecule fits into the enzyme's active site, identifying key interactions like hydrogen bonds formed by the hydroxyl groups or electrostatic interactions involving the pyrrolidine nitrogen nih.govvulcanchem.com. Binding affinity predictions, often derived from scoring functions within docking software, help quantify the strength of these interactions, guiding the design of more potent inhibitors or ligands researchgate.net. For instance, docking studies have suggested that this compound derivatives can form favorable interactions within enzyme active sites, comparable to known inhibitors nih.gov.

The three-dimensional structure and flexibility of this compound play a significant role in its biological activity and interactions with other molecules. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) or molecular dynamics simulations, aims to identify the most stable three-dimensional arrangements (conformations) of the molecule nih.goveurekaselect.com. For this compound, this involves understanding the preferred puckering of the pyrrolidine ring and the orientation of the hydroxyl groups. Studies on related compounds indicate that the pyrrolidine ring can adopt various conformations, such as an envelope or boat-like structure, which can be influenced by substituents and intramolecular interactions like hydrogen bonding vulcanchem.comevitachem.com. These conformational preferences are critical for how the molecule docks into protein binding sites, influencing its affinity and specificity researchgate.net. For example, computational studies have suggested that specific conformations of pyrrolidine diols enhance their ability to fit into the active sites of glycosidases evitachem.com.

The distribution of electrostatic potential and partial charges across a molecule is fundamental to understanding its reactivity and intermolecular interactions, such as hydrogen bonding and electrostatic attractions. Computational methods can generate electrostatic potential maps, which visually represent regions of positive and negative charge density on the molecule's surface researchgate.net. For this compound, analysis of its electrostatic charge distribution can highlight the polarity of the hydroxyl groups and the basicity of the nitrogen atom, providing insights into its interactions with biological targets or other molecules. Studies on similar pyrrolidine alkaloids have revealed significant differences in surface charge distribution, underscoring its importance in molecular recognition researchgate.net. This analysis helps predict how the molecule might interact with charged residues in protein active sites or participate in solvation.

Compound List:

this compound

1-Methylthis compound (B12984949)

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound

2-{[(Imidazol-1-ylmethyl)-amino]-methyl}-pyrrolidine-3,4-diol (CHEMBL82895)

(2R,3R,4S)-2-(hydroxymethyl)this compound

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Codonopsinol C

Ethane-1,2-diol (Ethylene Glycol)

Methanediol

2,5-Dimethyl-1,4-dithiane-2,5-diol

Pyrrolidine-3-carbonitrile derivatives

Pyrrolidine-2,5-dione derivatives

1-phenylacetyl-pyrrolidine-2-carboxyaldehyde

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-pyrrolidine-3,4-diol

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[(5-phenyl-4-pyridin-3-yltriazol-1-yl)methyl]this compound

Pyrrolidine-based iminosugars

(2S,3S,4R)-2,4-bis(hydroxymethyl)this compound (L-isoDMDP)

2-Methyl-pyrrolidine-3,4-diol

Prediction of Pharmacological Profiles and Drug-likeness

The prediction of pharmacological profiles and drug-likeness is a critical step in modern drug discovery, employing computational methods to assess a compound's potential to become an effective and safe therapeutic agent. These in silico approaches help to identify promising candidates early in the development pipeline, reducing the need for extensive experimental screening and saving considerable resources. Key aspects evaluated include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, and predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

This compound, a five-membered saturated heterocycle containing a nitrogen atom and two hydroxyl groups, possesses structural features that are common in many biologically active molecules. Computational analyses have been performed to evaluate its potential drug-like characteristics. Based on data from PubChem, this compound has a molecular weight of approximately 103.12 g/mol nih.govsigmaaldrich.com. Its computed partition coefficient (LogP) is reported as -1.7 nih.gov. These physicochemical properties are foundational for predicting a molecule's behavior within biological systems.

Lipinski's Rule of Five (Ro5) is a widely used guideline to predict oral bioavailability. It states that an orally active drug should ideally have no more than one violation of the following criteria: molecular weight less than 500 Da, LogP not greater than 5, no more than five hydrogen bond donors (HBD), and no more than ten hydrogen bond acceptors (HBA) drugbank.cometflin.com. For this compound:

Molecular Weight: 103.12 g/mol (≤ 500 Da) - Pass nih.govsigmaaldrich.com.

LogP: -1.7 (≤ 5) - Pass nih.gov.

Hydrogen Bond Donors (HBD): The two hydroxyl (-OH) groups contribute two HBD. (≤ 5) - Pass .

Hydrogen Bond Acceptors (HBA): The nitrogen atom and the two oxygen atoms of the hydroxyl groups contribute three HBA. (≤ 10) - Pass .

Based on these calculated parameters, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for potential oral absorption and bioavailability drugbank.cometflin.com.

| Property | Value | Lipinski's Rule of Five Criteria | Adherence |

| Molecular Weight (Da) | 103.12 | < 500 | Pass |

| LogP | -1.7 | ≤ 5 | Pass |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Pass |

| Rotatable Bonds | 2 | ≤ 10 | Pass |

Beyond Lipinski's Rule of Five, computational ADMET predictions provide further insights into a compound's pharmacokinetic and toxicological profile. While specific ADMET predictions for this compound itself are not extensively detailed in the provided search results, studies on related pyrrolidine scaffolds and derivatives offer indicative findings. For instance, computational analysis of certain pyrroline (B1223166) derivatives suggests they exhibit biological potential and good drug-likeness according to Lipinski, Veber, and Egan rules nih.govmdpi.com. Studies on fluorinated pyrrolidine diols have indicated moderate Caco-2 permeability, low risk of hERG inhibition, and negative Ames test results for mutagenicity, which are positive indicators for drug development vulcanchem.com. These types of predictions are crucial for assessing a compound's potential for absorption, distribution, metabolic stability, and safety.

Furthermore, the this compound scaffold has been explored in the context of predicting pharmacological profiles, particularly as enzyme inhibitors. Research indicates that this compound and its derivatives have shown inhibitory activity against glycosidases, such as α-glucosidase researchgate.netresearchgate.net. These studies often incorporate computational docking to elucidate binding modes and interactions with target enzymes, thereby predicting potential pharmacological activities and guiding structure-activity relationship (SAR) studies researchgate.netresearchgate.net. Such investigations highlight the utility of the this compound core in the design of molecules with specific biological targets.

Compound Names Mentioned:

this compound

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)this compound

(2R,3R,4S)-2-hydroxymethylthis compound

(3S,4R)-Pyrrolidine-3,4-diol

(3S,4S)-Pyrrolidine-3,4-diol

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound

(2R,3R,4R,5R)-2-[(1S)-1,2-dihydroxyethyl]-5-(hydroxymethyl)this compound

2-(1-Aminocyclopropyl)this compound derivatives

(2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylthis compound

1,3,4-Oxadiazole derivatives of Pyrrolo[3,4-d]pyridazinone

Galidesivir (BCX4430)

(1E,3E)-1,4-dinitro-1,3-butadiene

1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline

trans-3,4-disubstituted pyrrolidine

Pyrrolizidine alkaloids

Jacoline

Monocrotaline

2-Hydroxymethyl-Pyrrolidine-3,4-Diol

Pyrazolo[3,4-d]pyrimidine derivatives

Pyrazolo[4,3-e] nih.govvulcanchem.comuni-muenster.detriazolo[1,5-c]pyrimidine derivatives

2-[5-(1,6-dioxaspiro[4.5]decan-7-yl)-1-hydroxy-pentyl]-5-(hydroxymethyl)this compound

Ethyl-p-methoxycinnamate

Phenethylamine

Morpholine

Chaplupyrrolidones a and b

Deacetylsarmentamide b

V. Applications in Chemical Biology and Drug Discovery

Pyrrolidine-3,4-diol (B51082) as a Lead Compound for Drug Development

The five-membered pyrrolidine (B122466) ring is a prevalent nitrogen heterocycle utilized by medicinal chemists to create compounds for treating human diseases. researchgate.net The significant interest in this saturated scaffold is driven by its ability to explore pharmacophore space efficiently due to its sp³-hybridization, its contribution to the molecule's stereochemistry, and its increased three-dimensional coverage arising from the non-planarity of the ring. nih.gov

The this compound moiety serves as a versatile scaffold for the design of novel bioactive compounds. nih.gov Its structural features, including the presence of stereogenic centers and hydroxyl groups, provide a foundation for creating diverse chemical libraries with a range of biological activities. nih.govnih.gov For instance, a series of new amphiphilic pyrrolidines featuring dodecyl and oleyl apolar side chains have been synthesized and evaluated for their ability to inhibit the growth of pancreatic ductal adenocarcinoma cells in vitro. researchgate.net These compounds have demonstrated anticancer activity at micromolar concentrations. researchgate.net

The strategy of multivalency has been extensively used in the design of glycosidase inhibitors, as clustered glycomimetics often exhibit significantly enhanced enzyme inhibition compared to their monovalent counterparts. nih.gov Polyhydroxylated pyrrolidines, a well-studied class of iminosugars, are particularly attractive for this purpose due to their potent and specific inhibition of glycosidases and glycosyltransferases, enzymes involved in numerous critical biological processes. nih.gov The development of multivalent pyrrolidine derivatives has yielded several promising compounds. nih.gov For example, multivalent pyrrolidine iminosugars have been designed to target enzymes like β-glucocerebrosidase (GCase) and α-galactosidase (α-Gal A), which are implicated in Gaucher and Fabry diseases, respectively. mdpi.com

Exploration of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. nih.govnih.gov SAR studies involve systematically modifying the structure of a compound and evaluating the effect of these changes on its biological efficacy. nih.gov

The biological activity of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring. frontiersin.orgnih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position and the type of phenylpiperazine attached to the acetamide (B32628) fragment were found to influence anticonvulsant activity. nih.gov Specifically, a non-aromatic substituent (sec-butyl) at the 3-position of the pyrrolidine-2,5-dione ring and a 3-trifluoromethylphenylpiperazine fragment were shown to positively affect anticonvulsant activity. nih.gov

Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring provided better in vitro potency. nih.gov Regarding substituents at other positions, meta-substituted derivatives showed improved biological activity. nih.gov The activity of compounds with heteroaromatic substituents was influenced by the number and position of nitrogen atoms in the heteroaromatic ring. nih.gov

The table below summarizes the impact of various substituents on the biological activity of pyrrolidine derivatives based on published research findings.

| Scaffold | Substituent Position | Substituent Type | Observed Biological Activity/Effect |

| Pyrrolidine-2,5-dione | 3-position | 3-benzhydryl, 3-isopropyl | Favorable protection in the scPTZ test for anticonvulsant activity. nih.gov |

| Pyrrolidine-2,5-dione | 3-position | 3-methyl, unsubstituted | More active in the MES test for anticonvulsant activity. nih.gov |

| Pyrrolidine sulfonamides | 3-position | Fluorophenyl | Better in vitro potency. nih.gov |

| Pyrrolidine sulfonamides | R² position | meta-substituted | Improved biological activity. nih.gov |

| Pyrrolidine oxadiazoles | 2-position | 2-CH₃ | Promising candidate against xL3 motility of Haemonchus contortus. nih.gov |

| Pyrrolidine oxadiazoles | 3-position | 3-OCH₃ | Promising candidate against xL3 motility of Haemonchus contortus. nih.gov |

| Pyrrolidine oxadiazoles | 4-position | 4-I | Efficient inhibitor of L4 development of Haemonchus contortus. nih.gov |

Stereochemistry plays a pivotal role in the biological recognition and efficacy of this compound derivatives. nih.gov The spatial orientation of substituents can lead to different biological profiles due to varying binding modes with enantioselective proteins. nih.gov The non-planar nature of the pyrrolidine ring allows for a "pseudorotation," which contributes to its ability to explore three-dimensional space and interact with biological targets. nih.gov

For example, good inhibitors of alpha-mannosidases must have the (2R,3R,4S) configuration and possess 2-(benzylamino)methyl substituents. researchgate.net Stereomers with the (2S,3R,4S) configuration are also competitive inhibitors of alpha-mannosidases but are less potent. researchgate.net This is because they share the configuration of C(1), C(2), and C(3) of beta-D-mannosides rather than that of alpha-D-mannosides. researchgate.net

The table below highlights the importance of stereochemistry in the biological activity of selected pyrrolidine derivatives.

| Compound Class | Stereochemistry | Target/Activity | Key Finding |

| 2-(aminomethyl)-pyrrolidine-3,4-diol derivatives | (2R,3R,4S) | α-mannosidase inhibition | This configuration is essential for potent inhibition. researchgate.net |

| 2-(aminomethyl)-pyrrolidine-3,4-diol derivatives | (2S,3R,4S) | α-mannosidase inhibition | Less potent inhibitors compared to the (2R,3R,4S) stereomers. researchgate.net |

| 3,4-dihydroxypyrrolidine derivatives | Absolute configuration at C(2,3,4,5) of L-fucopyranosides | α-L-fucosidase inhibition | Compounds sharing this configuration are potent and selective inhibitors. researchgate.netrsc.org |

| cis-4-CF₃ substituted pyrrolidine | cis-configuration | G-protein coupled receptor 40 (GRP40) agonism | Favors the pseudo-axial conformation of other groups, which is the main pharmacophore for GRP40 agonists. nih.gov |

This compound in the Synthesis of Natural Product Analogs

The pyrrolidine ring is a common motif in a wide variety of natural products, including alkaloids, sugars, and peptides. baranlab.org The synthesis of natural product analogs containing the this compound core allows for the exploration of new chemical space and the development of compounds with improved pharmacological properties. While direct synthesis of complex natural products can be challenging, the modification of the this compound scaffold provides a strategic approach to creating analogs with enhanced bioactivity and metabolic stability. mdpi.com The versatility of this scaffold makes it a valuable starting point for generating libraries of compounds that mimic the structural features of natural products while offering opportunities for optimization.

Mimicking Biologically Active Alkaloids

The pyrrolidine core is a fundamental component of numerous naturally occurring alkaloids, including nicotine, hygrine, and cuscohygrine, which exhibit a wide spectrum of biological activities. mdpi.comresearchgate.net Pyrrolizidine alkaloids, for instance, are characterized by a bicyclic structure containing a pyrrolidine ring. nih.gov The this compound scaffold serves as a structural analog to the core of these complex natural products. Medicinal chemists leverage this mimicry to design and synthesize novel compounds with potential therapeutic applications. frontiersin.org

The value of the pyrrolidine scaffold is enhanced by its stereochemical complexity, which allows for precise spatial orientation of substituents to interact with biological targets like proteins and enzymes. nih.govnih.gov By modifying the this compound core, researchers can create libraries of compounds that explore this chemical space to identify molecules with desired biological profiles. This approach is central to the discovery of new drugs for a range of diseases, from infectious agents to cancer. frontiersin.orgresearchgate.net The pyrrolidine structure is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets.

Application in Carbohydrate Metabolism Studies

This compound and its derivatives are particularly significant as iminosugars (also known as azasugars), which are carbohydrate mimetics where the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom. nih.govnih.gov This structural change allows them to act as inhibitors of glycosidases, enzymes that are essential for the breakdown of complex carbohydrates. nih.gov Glycosidase inhibitors have therapeutic potential in managing conditions such as type-2 diabetes, viral infections, and certain genetic disorders. researchgate.netnih.gov

The inhibitory mechanism of these compounds stems from their ability to mimic the structure and charge of the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. nih.gov The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to potent and often selective inhibition of the target enzyme.

Research has focused on synthesizing various derivatives of this compound to optimize their inhibitory activity and selectivity against specific glycosidases. Structure-activity relationship (SAR) studies have shown that the stereochemistry of the hydroxyl groups and the nature of substituents on both the nitrogen and carbon atoms of the pyrrolidine ring are critical for potent inhibition. nih.gov For example, specific stereoisomers of 2-(aminomethyl)this compound derivatives have been identified as potent and selective inhibitors of α-mannosidase, while others target α-L-fucosidase or β-glucosidase. nih.gov

The following tables summarize key research findings on the glycosidase inhibitory activity of various this compound derivatives.

Table 1: Inhibitory Activity of this compound Derivatives against Various Glycosidases

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-L-fucosidase (bovine epididymis) | 6.5 µM | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-galactosidase (bovine liver) | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-mannosidase (jack bean) | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 µM | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 µM | Competitive |

Data sourced from Bioorganic & Medicinal Chemistry, 2003. nih.gov

Table 2: Potent α-L-fucosidase Inhibitors Derived from this compound

| Compound Configuration | Key Structural Features | Target Enzyme | Potency Range |

| L-fuco configuration | Aromatic moieties incorporated into the pyrrolidine framework | α-L-fucosidases | Potent and selective inhibitors in the nM range |

Data sourced from a 2014 study on the synthesis of novel pyrrolidine 3,4-diol derivatives. researchgate.net

These findings underscore the importance of the this compound scaffold in the development of targeted enzyme inhibitors. By acting as mimics of natural carbohydrate substrates, these compounds provide powerful tools for studying carbohydrate metabolism and for the development of new therapeutic strategies against a variety of diseases. nih.gov

Q & A

Q. What are the common synthetic routes for pyrrolidine-3,4-diol derivatives, and how do protecting groups influence their synthesis?

this compound derivatives are typically synthesized via stereoselective pathways starting from chiral precursors. For example, (3R,4R)-pyrrolidine-3,4-diol is prepared by hydrogenolysis of commercial (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C under H₂ in anhydrous MeOH . Protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are critical to prevent undesired side reactions. However, Boc protection can lead to cyclic carbamate formation during tosylation, necessitating careful selection of protecting strategies .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are essential?

Structural characterization relies on a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, cyclic carbamate byproducts (e.g., compound 30) are identified via ¹³C NMR signals at 152.9 ppm (carbamate carbonyl) and absence of tosyl group signals . Optical rotation ([α]²⁵D) and IR hydroxyl stretches (e.g., 3367–3353 cm⁻¹) further confirm stereochemistry and functional groups .

Q. What is the role of this compound derivatives in glycosidase inhibition, and which enzymes are primarily targeted?

These derivatives act as competitive inhibitors of α-mannosidases, enzymes involved in N-linked glycan processing. The (2R,3R,4S)-configured derivatives selectively inhibit jack bean α-mannosidase (Ki ~0.5 µM) by mimicking the transition state of mannose hydrolysis. Selectivity over lysosomal α-mannosidases is achieved through lipophilic ester modifications (e.g., 4-bromobenzoate), which reduce off-target effects .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and selectivity of this compound derivatives?

Stereochemistry dictates binding affinity and enzyme selectivity. For example, (2R,3R,4S)-configured derivatives exhibit >50-fold higher inhibition of Golgi α-mannosidase II compared to lysosomal isoforms. In contrast, (2S,3S,4R)-isomers show reduced activity due to mismatched hydroxyl group spatial alignment with the enzyme’s active site . Computational docking studies and X-ray crystallography (e.g., PDB 8K7G) validate these interactions .

Q. What methodological challenges arise in designing this compound-based anticancer agents, and how are they addressed?

Key challenges include balancing hydrophilicity for enzyme inhibition and lipophilicity for cell membrane penetration. Amphiphilic derivatives (e.g., compound 19) are synthesized by coupling polyhydroxylated pyrrolidines with fatty alkyl chains via reductive amination or click chemistry (e.g., triazole linkers). Toxicity profiling in healthy fibroblasts (IC₅₀ >100 µM) versus cancer cells (IC₅₀ ~10 µM for glioblastoma) ensures therapeutic windows .

Q. How can contradictory data on enzyme inhibition potency be resolved when evaluating this compound derivatives?

Discrepancies often stem from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. For example, swainsonine derivatives inhibit both Golgi and lysosomal α-mannosidases, but structural modifications (e.g., 4-trifluoromethylbiphenyl substituents) enhance isoform selectivity. Dose-response curves and isoform-specific knockout cell models are used to validate target engagement .